Phenoxycarbonyltetrazole

Description

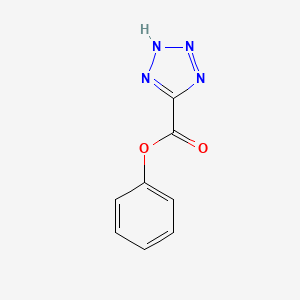

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

phenyl 2H-tetrazole-5-carboxylate |

InChI |

InChI=1S/C8H6N4O2/c13-8(7-9-11-12-10-7)14-6-4-2-1-3-5-6/h1-5H,(H,9,10,11,12) |

InChI Key |

MKIFFISYTYREEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=NNN=N2 |

Origin of Product |

United States |

Mechanistic Investigations of Phenoxycarbonyltetrazole S Reactivity

Fundamental Reaction Pathways Involving Phenoxycarbonyltetrazole

The primary mode of reactivity for this compound involves the cleavage of the N-C bond, where the tetrazole moiety functions as a leaving group. This process is central to its application in acylation and carbamoylation reactions.

This compound is an effective reagent for nucleophilic acylation and carbamoylation. The generally accepted mechanism for these transformations is a two-step addition-elimination pathway, which is characteristic of nucleophilic acyl substitution reactions.

In the initial step, a nucleophile (Nu-H), such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of this compound. This attack leads to the formation of a transient tetrahedral intermediate. This intermediate is typically unstable and not isolated.

The second step involves the collapse of the tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the tetrazole anion as a leaving group. The stability of the tetrazolide anion, due to the delocalization of the negative charge across the four nitrogen atoms of the aromatic ring, makes it a very effective leaving group and provides a significant driving force for the reaction. Subsequent proton transfer from the nucleophilic moiety, often facilitated by a base, yields the final acylated or carbamoylated product and the protonated tetrazole.

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon is formed.

Elimination of Leaving Group: The tetrazole ring is expelled.

Proton Transfer: The final product is formed after deprotonation.

This compound serves as an activating agent by transforming a less reactive functional group into a more reactive one. For instance, in the context of peptide synthesis, a carboxylic acid can be activated by reacting with this compound. This would hypothetically proceed through the formation of a mixed anhydride or an active ester involving the tetrazole moiety, though specific studies on this pathway with this compound are not prevalent. The general principle involves the replacement of a poor leaving group (like -OH from a carboxylic acid) with the highly effective tetrazolyl leaving group, thus facilitating subsequent nucleophilic attack by an amine to form a peptide bond.

Role as an Activating Agent in Dehydration Condensation Reactions

In dehydration condensation reactions, such as the formation of esters or amides from carboxylic acids and alcohols or amines, respectively, a molecule of water is formally eliminated. This compound can act as an activating agent in these processes by converting the carboxylic acid into a more reactive intermediate. The reaction of a carboxylic acid with this compound would likely form a highly reactive acyl-tetrazole intermediate. This intermediate is then readily attacked by a nucleophile (an alcohol or amine), with the tetrazole anion serving as an excellent leaving group. This circumvents the need for direct and often high-temperature removal of water.

Kinetics and Thermodynamics of this compound-Mediated Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles of reaction kinetics and thermodynamics for nucleophilic acyl substitution provide a framework for understanding its reactivity.

Kinetics: The rate of this compound-mediated reactions is influenced by several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.

Solvent polarity: Polar solvents can stabilize the charged tetrahedral intermediate and the leaving group, potentially accelerating the reaction.

Steric hindrance: Sterically hindered nucleophiles or substrates will react more slowly.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

The reaction is expected to follow second-order kinetics, being first order in both this compound and the nucleophile.

Thermodynamics: The thermodynamics of these reactions are generally favorable, driven by the formation of a stable acylated or carbamoylated product and the highly stable tetrazolide anion. The Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous process. This is largely due to the negative enthalpy change (ΔH) associated with the formation of a stable C-Nu bond and the favorable entropy change (ΔS) from the cleavage of one molecule into two.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increases | More reactive nucleophiles attack the electrophilic carbonyl carbon faster. |

| Solvent Polarity | Generally Increases | Polar solvents can stabilize the charged transition state and intermediates. |

| Steric Hindrance | Decreases | Bulky groups on the nucleophile or substrate hinder the approach to the reaction center. |

| Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier. |

Selectivity Studies in this compound Reactions

The selectivity of this compound in reactions with polyfunctional molecules is a crucial aspect of its synthetic utility.

Chemoselectivity: In a molecule with multiple nucleophilic sites (e.g., both an amino and a hydroxyl group), this compound is expected to react preferentially with the more nucleophilic group. Generally, amines are more nucleophilic than alcohols, so carbamoylation would be favored over acylation of a hydroxyl group. This selectivity can often be controlled by reaction conditions such as pH.

Regioselectivity: In cases where a molecule has multiple nucleophilic sites of the same type (e.g., two different amino groups), the reaction may favor the less sterically hindered site.

Stereoselectivity: If the nucleophile is chiral, the reaction with this compound is not expected to induce changes in the existing stereochemistry, as the reaction occurs at the carbonyl group and does not involve the chiral center of the nucleophile.

Characterization of Transient Intermediates in this compound Reactivity

The direct observation and characterization of transient intermediates in reactions of this compound are challenging due to their short lifetimes. The primary intermediate is the tetrahedral adduct formed after the initial nucleophilic attack. While its direct isolation is generally not feasible, its existence is inferred from kinetic studies and analogy to other well-studied nucleophilic acyl substitution reactions.

Spectroscopic techniques could potentially be employed to detect these transient species under specific conditions (e.g., low temperature). For example, techniques like rapid-injection NMR or stopped-flow IR spectroscopy could provide evidence for the formation and decay of the tetrahedral intermediate. The characterization of such intermediates is crucial for a complete understanding of the reaction mechanism.

| Thermodynamic Parameter | Expected Sign/Value | Driving Force |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | Spontaneous reaction. |

| ΔH (Enthalpy) | Negative (Exothermic) | Formation of stable products and a stable leaving group. |

| ΔS (Entropy) | Positive | Increase in the number of molecules in the system. |

Advanced Applications of Phenoxycarbonyltetrazole in Complex Organic Synthesis

Applications in Oligonucleotide Chemistry

The precise and efficient synthesis of modified oligonucleotides is fundamental for various applications, including genetic research and diagnostics. Phenoxycarbonyltetrazole serves as a key activating agent for the modification of nucleosides, specifically deoxyadenosine (B7792050), to create reactive intermediates essential for this process.

This compound is instrumental in the preparation of N(6)-phenoxycarbonyl-deoxy-adenosine derivatives, which are highly reactive intermediates for creating linker-containing oligonucleotide probes. tandfonline.com The synthesis pathway involves a multi-step process that begins with the protection of the deoxyadenosine nucleoside.

Initially, deoxyadenosine undergoes 5'-O-dimethoxytritylation, followed by 3'-O-silylation. The subsequent treatment with crystalline this compound quantitatively converts the protected deoxyadenosine into 3',5'-di-O-protected-N(6)-phenoxycarbonyldeoxyadenosine with a high yield of 85%. tandfonline.com This derivative is a highly reactive intermediate, primed for reaction with nucleophiles like diamines to introduce functional linkers. For instance, reaction with 1,6-diaminohexane yields a derivative bearing an alkylamine chain, which is attached via a stable, ammonia-resistant N,N'-disubstituted urea (B33335) system. tandfonline.com

The table below summarizes the key steps and yields in the synthesis of a key phosphoramidite (B1245037) intermediate derived from this compound activation.

| Reaction Step | Reagents | Yield | Reference |

|---|---|---|---|

| 5'-O-Dimethoxytritylation | Deoxyadenosine, 6-nitroquinoline | 70% | tandfonline.com |

| 3'-O-Silylation | TBDMSiCl, dioxane-imidazole | 95% | tandfonline.com |

| N(6)-Phenoxycarbonylation | Crystalline this compound | 85% | tandfonline.com |

| Linker Attachment | 1,6-diaminohexane | 80% | tandfonline.com |

| Phosphitylation | bis-(N,N-diisopropylamino)(2-cyanoethoxy)phosphine | 95% | tandfonline.com |

The derivatives prepared using this compound are specifically designed for integration into automated solid-phase DNA synthesis protocols. tandfonline.comsantiago-lab.com The final step in the preparation of the monomer is phosphitylation, which converts the N(6)-linked deoxyadenosine derivative into the corresponding phosphoramidite. This phosphoramidite is the building block used by automated DNA synthesizers. tandfonline.comsantiago-lab.comnih.gov

These specialized phosphoramidite monomers are then used in automated synthesizers to produce precursor-oligonucleotides. These synthetic DNA strands are designed with a free aminohexyl linker at a specific position, which is capable of reacting with various reagents to introduce reporter probes. tandfonline.com This method allows for the precise, site-specific incorporation of functionalities that are essential for the final application of the oligonucleotide probe. The entire process, from monomer addition to the final oligonucleotide, is conducted on a solid support within the automated synthesizer. santiago-lab.comnih.gov

A significant application of the this compound-derived linkers is in the creation of nonradioactive nucleic acid probes. Historically, probes were labeled with radioisotopes like ³²P, which pose safety risks and have a short shelf-life. nih.govnih.gov Modern nonradioactive methods offer safer and more stable alternatives, often with comparable or superior sensitivity. nih.govseracare.comjenabioscience.com These methods typically involve attaching molecules such as fluorophores (for direct detection) or haptens like biotin (B1667282) and digoxigenin (B1670575) (for indirect detection). seracare.comjenabioscience.com

The chemistry enabled by this compound provides a direct route to attach these nonradioactive labels. The precursor oligonucleotides, synthesized with the reactive aminohexyl linker, can be coupled with various reporter molecules post-synthesis. tandfonline.com This strategy has been successfully used to create specific, non-radioactively labeled probes for various molecular biology applications. tandfonline.com

The following table lists examples of oligonucleotide probes developed using this nonradioactive labeling strategy.

| Label Attached | Oligonucleotide Sequence | Application | Reference |

|---|---|---|---|

| Fluorescein | N(CAC CAC CAC CAC CAC) | DNA-fingerprinting probe | tandfonline.com |

| Biotin | N(GTA AAA CGA CGG CCA GT) | M13-sequencing primer | tandfonline.com |

| Thiol-linker | N(CCT AGT GGA GGA AAG A) | (Not specified) | tandfonline.com |

Synthesis of Mono-N-Protected α,ω-Diaminoalkanes

Based on the conducted searches, no scientific literature was found describing the synthesis of mono-N-protected α,ω-diaminoalkanes using this compound as the protecting agent.

This compound in Heterocyclic Synthesis

Based on the conducted searches, no scientific literature was found detailing the use of this compound as a direct mediating reagent for the formation of other nitrogen-containing heterocyclic compounds.

Integration into Multi-Component and Cascade Reaction Strategies

Currently, there is a notable absence of published research detailing the integration of this compound into multi-component or cascade reaction strategies. A thorough review of scientific literature does not yield examples of this compound being utilized as a reactant or precursor in well-established multi-component reactions such as the Ugi or Passerini reactions, which are common for other tetrazole-containing molecules. nih.govnih.govacs.org Similarly, its application in orchestrating cascade sequences, where a series of intramolecular reactions are triggered to rapidly build molecular complexity, has not been documented. The primary reactivity of analogous N-acyltetrazoles is centered on acyl transfer, which may not be conducive to the bond-forming sequences typical of complex cascade or multi-component processes without specific design and activation strategies that have yet to be explored.

Potential in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

While the application of this compound in carbon-carbon bond-forming reactions is not described in the current chemical literature, its structure suggests a significant potential for carbon-heteroatom bond formation, specifically in the synthesis of amides and related structures. This potential is derived from the reactivity of the N-acyltetrazole moiety, which can function as a "latent active ester." nih.gov

The tetrazole ring, when attached to an acyl group, can act as a good leaving group, facilitating the transfer of the acyl group to a nucleophile. In the case of this compound, it can be considered an activated derivative of a phenolic carboxylic acid.

Potential in Carbon-Nitrogen Bond Formation

The most promising application for this compound in this context is in the formation of carbon-nitrogen bonds, particularly in the synthesis of carbamates. The compound can serve as a phenoxycarbonylating agent for amines. The reaction would proceed via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, leading to the displacement of the tetrazole moiety.

This reactivity is analogous to that of other N-acyltetrazoles, such as N-2,4-dinitrophenyltetrazoles, which have been successfully employed as latent active esters for the synthesis of amide bonds without the need for external coupling agents. nih.gov In these systems, the tetrazole is activated, and the subsequent amide bond is formed by trapping the intermediate with an amine. This methodology has been shown to be applicable to a wide range of substrates, affording high yields. nih.gov

The proposed reaction for this compound with a generic amine (R-NH₂) to form a carbamate (B1207046) is depicted below:

Scheme 1: Proposed reaction of this compound with an amine to form a carbamate.

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| This compound | Amine (R-NH₂) | O-Phenyl carbamate | C-N |

This potential application is significant as it offers a pathway to carbamates, which are important functional groups in pharmaceuticals and agrochemicals, under potentially mild conditions. The tetrazole leaving group is a stable, neutral molecule, which can simplify reaction workup.

Potential in Other Carbon-Heteroatom Bond Formations

While less documented, the reactivity of this compound could potentially be extended to the formation of bonds between carbon and other heteroatoms, such as oxygen (to form carbonates from alcohols) or sulfur (to form thiocarbonates from thiols). However, these applications remain speculative without direct experimental evidence.

Spectroscopic Characterization and Structural Elucidation of Phenoxycarbonyltetrazole and Its Intermediates

X-ray Crystallography:A definitive solid-state structure of Phenoxycarbonyltetrazole determined by X-ray crystallography has not been published, leaving its precise three-dimensional atomic arrangement unconfirmed.

Without access to primary research data or comprehensive database entries, the creation of a scientifically accurate article with detailed research findings and data tables on the spectroscopic characterization of this compound is not possible at this time.

Application of Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. felixinstruments.com In the context of spectroscopic analysis, chemometrics provides powerful tools for data interpretation, reaction monitoring, and predictive modeling. e-bookshelf.defrontiersin.orgnih.gov

For the synthesis and analysis of this compound and its intermediates, chemometric methods can be applied in several ways. Vibrational spectroscopy techniques like FT-IR and Raman are particularly well-suited for in-situ reaction monitoring. nih.govnews-medical.netsemanticscholar.org By continuously collecting spectra during the synthesis, a large dataset is generated. Multivariate data analysis methods, such as Principal Component Analysis (PCA), can be applied to this dataset to identify key spectral changes corresponding to the consumption of reactants (Phenyl chloroformate), the formation and consumption of the intermediate (Phenyl azidoformate), and the formation of the final product (this compound). semanticscholar.orgresearchgate.net This allows for real-time tracking of the reaction kinetics and optimization of reaction conditions without the need for offline analysis.

Furthermore, chemometric models can be developed to correlate spectroscopic data with specific chemical properties. For nitrogen-rich heterocyclic compounds like tetrazoles, properties such as thermal stability are of significant interest. By combining spectroscopic data with computational chemistry and multivariate regression techniques (e.g., Partial Least Squares - PLS), it is possible to build predictive models. nih.gov These models can use descriptors derived from the spectra to predict the properties of newly synthesized compounds, accelerating the discovery and characterization process. diva-portal.org This data-driven approach is invaluable for understanding structure-property relationships and for the safe and efficient application of such compounds.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations model a system (like a single Phenoxycarbonyltetrazole molecule in a box of water) as a collection of atoms governed by the laws of classical mechanics. nih.gov

Conformational Analysis: this compound possesses rotational freedom around several bonds, particularly the C-O and C-C bonds connecting the phenyl, carbonyl, and tetrazole groups. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations (lowest energy shapes) and the energy barriers between them. biorxiv.orgchemrxiv.org This is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors. nih.gov

Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). These simulations can reveal:

Solvation Shells: How solvent molecules arrange themselves around different parts of the solute.

Hydrogen Bonding: The specific hydrogen bonds formed between the solute and solvent, and their lifetimes.

Typical parameters analyzed in MD simulations are summarized in the table below.

| Parameter | Description | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation. High RMSD suggests significant flexibility or conformational changes. |

| Radius of Gyration (Rg) | Measures the compactness of the molecular structure. | A change in Rg over time can indicate unfolding or folding of the molecule. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Used to analyze the structure of the solvation shell and identify specific solute-solvent interactions. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds. | Quantifies the strength and nature of interactions with the solvent or other molecules. |

Mechanistic Insights Derived from Computational Modeling

By combining DFT and ab initio calculations, researchers can construct a detailed, step-by-step narrative of a chemical reaction. For this compound, computational modeling can elucidate:

The mechanism of formation: The most common synthesis of tetrazoles involves a [3+2] cycloaddition. nih.gov Computational studies can determine whether this reaction proceeds through a concerted mechanism (all bonds form at once) or a stepwise mechanism (involving an intermediate).

Reaction kinetics: By calculating the activation energies for each step, the rate-determining step of the reaction can be identified.

Role of catalysts: If a catalyst is used in the synthesis, computational models can show how the catalyst interacts with the reactants to lower the activation energy.

These insights are not merely academic; they allow for the optimization of reaction conditions (temperature, solvent, catalyst) to improve product yield and purity.

Prediction of Reactivity and Selectivity Trends Based on Theoretical Parameters

Quantum chemical calculations provide a range of parameters that act as powerful descriptors of chemical reactivity. nih.gov By analyzing these theoretical indices for this compound, predictions can be made about its chemical behavior.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this can predict sites susceptible to attack.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. For example, a reaction with a nucleophile will likely involve an attack on the atom(s) where the LUMO is localized.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated way to identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

The relationship between these parameters and reactivity is summarized in the following table.

| Theoretical Parameter | Reactivity Trend Predicted |

| High EHOMO | Susceptibility to electrophilic attack. |

| Low ELUMO | Susceptibility to nucleophilic attack. |

| Negative Electrostatic Potential | Site for electrophilic attack. |

| Positive Electrostatic Potential | Site for nucleophilic attack. |

| High Fukui Function (f+) | Most likely site for nucleophilic attack. |

| High Fukui Function (f-) | Most likely site for electrophilic attack. |

Development of Computational Tools and Algorithms for this compound Research

The study of molecules like this compound benefits from and contributes to the broader development of computational chemistry. This includes:

New Algorithms: Advanced algorithms, such as those for automated reaction discovery (e.g., ab initio nanoreactors), can uncover unexpected reaction pathways for the synthesis or decomposition of tetrazoles. researchgate.net

Software Implementation: The application of established software packages like Gaussian, ORCA, and AMBER to specific problems in tetrazole chemistry helps refine the models and parameters used.

Machine Learning Models: By generating large datasets of calculated properties for various tetrazole derivatives, researchers can train machine learning models to rapidly predict the properties of new, unsynthesized compounds, accelerating the discovery of molecules with desired characteristics. nih.gov Computational analysis is frequently used to predict the molecular properties and bioactivity of target compounds. nih.gov

This synergy ensures that the tools are constantly improving, allowing for ever more accurate and insightful investigations into the chemical world.

Derivatization Strategies and Functionalization Research

Synthesis of Substituted Phenoxycarbonyltetrazole Analogues for Structure-Activity Relationship Studies

Investigation of the Impact of Substituent Effects on Reactivity and Stability

The reactivity and stability of this compound are critical parameters for its application as a reagent. The electronic nature of substituents on the phenoxy group would be expected to significantly influence the electrophilicity of the carbonyl carbon, thereby affecting its reactivity, for instance, in acylation reactions. Electron-withdrawing groups would likely enhance its reactivity, while electron-donating groups would decrease it. Similarly, such substituents could impact the thermal and chemical stability of the molecule. However, specific experimental or computational studies quantifying these substituent effects on this compound are not described in the available literature. General principles of physical organic chemistry suggest that such effects would be present, but dedicated studies on this particular compound are absent.

Functionalization of this compound for Novel Probes and Labels (e.g., fluorescent or affinity tags)

The attachment of reporter groups, such as fluorescent dyes or affinity tags, to this compound would enable its use as a chemical probe in biological systems. arabjchem.orgnih.govcymitquimica.com This would typically involve the synthesis of a this compound derivative bearing a reactive handle for conjugation or the direct incorporation of the probe moiety into the phenoxy group. Despite the broad utility of such tools, there are no specific reports on the successful functionalization of this compound with fluorescent or affinity tags. The development of such probes would be a novel area of research.

Development of Polymer-Supported or Immobilized this compound Reagents

The immobilization of reagents on a solid support, such as a polymer, offers significant advantages in chemical synthesis, including simplified purification and the potential for reagent recycling. cam.ac.ukbiotage.comhku.hk A polymer-supported version of this compound would likely involve linking the phenoxy group, via a suitable spacer, to a polymer backbone like polystyrene. This would create a solid-phase acylating agent. While the development of polymer-supported reagents is a well-established field, the specific application of this methodology to this compound has not been reported. Such a reagent could prove valuable in automated synthesis and combinatorial chemistry.

Future Perspectives in Phenoxycarbonyltetrazole Research

Emerging Applications in Chemical Biology and Advanced Materials Science

The utility of phenoxycarbonyltetrazole as a reagent in bioconjugation and modification of biomolecules is a significant area of emerging research. A key application lies in the synthesis of N(6)-phenoxycarbonyl-deoxyadenosine derivatives, which serve as reactive intermediates for the preparation of oligonucleotide probes. tandfonline.com These probes are instrumental in various molecular biology techniques, including DNA fingerprinting and sequencing. The phenoxycarbonyl group acts as an effective activating group, facilitating the linkage of reporter molecules, such as fluorophores or biotin (B1667282), to the nucleoside. tandfonline.com Future research is expected to expand on this chemistry, exploring the synthesis of other modified nucleosides and amino acids for their incorporation into nucleic acids and peptides, respectively. This could lead to the development of novel therapeutic agents, diagnostic tools, and materials for nanotechnology.

In the realm of advanced materials science, the high nitrogen content of the tetrazole ring suggests potential applications for this compound derivatives as energetic materials or gas-generating agents. nih.gov The introduction of the phenoxycarbonyl group can modulate the energetic properties and stability of the resulting compounds. Research in this area may focus on the synthesis and characterization of novel tetrazole-based polymers and coordination complexes where this compound serves as a key building block. These materials could find use in specialized applications, including micro-propulsion systems and advanced explosives.

| Potential Application Area | Specific Use of this compound | Anticipated Outcome |

| Chemical Biology | Synthesis of modified nucleosides for oligonucleotide probes. tandfonline.com | Development of advanced diagnostic and therapeutic tools. |

| Advanced Materials | Precursor for energetic materials and polymers. nih.gov | Creation of novel materials with tailored energetic properties. |

| Supramolecular Chemistry | Formation of self-assembling structures and host-guest complexes. | Design of new functional materials for sensing and catalysis. |

Innovations in Catalytic and Stereoselective Transformations Using this compound

The tetrazole moiety is increasingly being recognized for its role in catalysis, either as a component of a catalyst or as a ligand for metal centers. researchgate.net While specific catalytic applications of this compound are not yet widely reported, its structural features suggest several avenues for innovation. The tetrazole ring can coordinate with various metal ions, and the phenoxycarbonyl group could influence the electronic properties and steric environment of the resulting metal complex. This opens up possibilities for designing novel catalysts for a range of organic transformations.

Future research could explore the use of this compound-derived ligands in asymmetric catalysis. The development of chiral catalysts for stereoselective reactions is a major goal in modern synthetic chemistry. By incorporating chiral moieties into the phenoxycarbonyl group or by synthesizing chiral derivatives of the tetrazole ring itself, it may be possible to create catalysts that can induce high levels of enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The use of nanocatalysts, which have shown promise in the synthesis of other tetrazole derivatives, could also be extended to reactions involving this compound, potentially leading to more efficient and recyclable catalytic systems. amerigoscientific.comnih.gov

Integration of Advanced Analytical and Computational Techniques for Deeper Understanding

A thorough understanding of the physicochemical properties and reaction mechanisms of this compound is crucial for its rational application in various fields. Advanced analytical techniques are indispensable for characterizing this compound and its derivatives. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography can provide detailed information about the molecular structure, purity, and conformational preferences of these molecules. The application of these techniques will be vital in confirming the identity and purity of newly synthesized compounds and in studying their interactions with other molecules.

Computational chemistry offers a powerful tool for complementing experimental studies. nih.gov Density functional theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can provide insights into the reaction mechanisms of its transformations, helping to explain observed reactivity and to predict the outcomes of new reactions. For instance, computational modeling could be used to design more efficient catalysts based on the this compound scaffold by predicting their activity and selectivity.

| Technique | Application to this compound Research | Expected Insights |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of synthetic products. | Confirmation of elemental composition and molecular formula. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and conformational analysis. | Detailed information on the 3D structure in solution. |

| X-ray Crystallography | Determination of the solid-state molecular structure. | Precise bond lengths, bond angles, and packing arrangements. |

| Density Functional Theory (DFT) | Investigation of electronic structure and reaction mechanisms. | Prediction of reactivity, stability, and spectroscopic properties. |

Challenges and Opportunities in Developing Next-Generation Tetrazole-Based Reagents

The development of new and improved tetrazole-based reagents, including those derived from this compound, presents both challenges and opportunities. One of the primary challenges in tetrazole chemistry is the synthesis of substituted tetrazoles with high regioselectivity and in a safe and environmentally friendly manner. researchgate.net Traditional methods often involve the use of azides, which can be hazardous. researchgate.net A key opportunity lies in the development of greener synthetic routes, such as those utilizing multicomponent reactions or novel catalytic systems, to access a wider range of functionalized this compound derivatives. nih.govnih.gov

Another opportunity lies in expanding the scope of applications for this compound. While its use in nucleoside chemistry is established, its potential in other areas of chemical biology, such as protein modification and the development of chemical probes for studying biological processes, remains largely unexplored. Furthermore, the systematic investigation of the structure-property relationships of this compound derivatives could lead to the discovery of new materials with unique optical, electronic, or energetic properties. The versatility of the tetrazole ring, combined with the tunability of the phenoxycarbonyl group, provides a rich platform for the design and synthesis of next-generation reagents for a multitude of scientific disciplines.

Q & A

Q. What are the primary synthetic applications of phenoxycarbonyltetrazole in nucleoside modification?

this compound is widely used as a reagent to introduce carbamoyl groups into nucleosides. For example, in the synthesis of fluorescent nucleic acid probes, it reacts with 5′-O-TBDMS-2′,3′-dideoxyadenosine to form a carbamoyl intermediate. This intermediate is further functionalized with fluorescent dyes (e.g., JA242) to create compounds for DNA detection via polymerase termination assays. Key steps include activation under anhydrous conditions and purification via column chromatography .

Q. How is this compound employed in carbamoylation reactions?

The compound acts as a coupling agent in carbamoylation, facilitating the reaction between amines and carbonyl groups. For instance, in synthesizing 6-N-carbamoyl derivatives, this compound reacts with N-trifluoroacetyl-1,6-diaminohexane under mild acidic conditions. The reaction efficiency depends on stoichiometric ratios (typically 1:1.2 for nucleoside:reagent) and is monitored by TLC for completion .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Characterization involves a combination of spectroscopic and chromatographic methods:

- IR spectroscopy : Identifies carbonyl (C=O, ~1750 cm⁻¹) and tetrazole ring (C=N, ~1600 cm⁻¹) stretches.

- ¹H/¹³C NMR : Confirms substitution patterns and carbamoyl group integration.

- Mass spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns.

- HPLC : Ensures purity (>95%) post-synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in nucleoside derivatization?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity by stabilizing intermediates.

- Temperature control : Reactions are typically conducted at 25–40°C to balance kinetics and side reactions.

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carbamoylation by acting as a nucleophilic catalyst.

- Workup protocols : Quenching with ice-cold water minimizes hydrolysis of reactive intermediates .

Q. What strategies mitigate instability in this compound derivatives during storage?

Derivatives are prone to hydrolysis and oxidation. Stabilization methods include:

Q. How can this compound-derived fluorescent probes be designed for nucleic acid detection assays?

Design considerations include:

- Probe specificity : Attach the fluorescent dye (e.g., JA242) to the aliphatic amino group of the carbamoyl derivative.

- Enzyme compatibility : Test termination efficiency with DNA polymerases (e.g., Taq or terminal transferase) using gel electrophoresis.

- Detection limits : Optimize concentration (nM–µM range) via time-resolved fluorescence measurements with a microplate reader .

Methodological and Mechanistic Insights

Q. What reaction mechanisms govern this compound’s role in carbamoylation?

The mechanism proceeds via nucleophilic acyl substitution:

- This compound activates the carbonyl group, forming a reactive mixed carbonate intermediate.

- Amine attack at the electrophilic carbonyl carbon releases tetrazole as a leaving group.

- The reaction is driven by the high leaving-group ability of the tetrazolide ion, confirmed by DFT studies on analogous systems .

Q. How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design with this compound?

- Feasibility : Prioritize reactions with commercially available reagents (e.g., N-protected diaminohexanes).

- Novelty : Explore understudied applications, such as CRISPR-Cas9 probe labeling.

- Ethical : Adhere to biosafety protocols for handling fluorescent DNA derivatives.

- Relevance : Align with trends in molecular diagnostics and antiviral drug development .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for this compound-mediated reactions?

Yield variations (50–85%) arise from differences in:

- Moisture sensitivity : Strict anhydrous conditions improve reproducibility.

- Reagent purity : Use freshly distilled solvents and ≥98% pure this compound.

- Workup timing : Immediate extraction post-reaction prevents byproduct formation. Validate findings via replicated experiments under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.